(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
Description
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-7-10-11-8(4-9)12(7)5-6/h2-3,5H,4,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEMSNHNTOVJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2CN)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Table 1: Key Properties of (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine and Analogues
Key Observations:
Core Heterocycle Influence: The triazolo[4,3-a]pyridine core (target compound) has one nitrogen in the pyridine ring, while triazolo[4,3-b]pyridazine (e.g., compound in ) contains two adjacent nitrogens in the pyridazine ring.
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the target compound enhances lipophilicity (logP ~1.5) and metabolic stability compared to electron-withdrawing substituents like -Cl or -CF₃. For example, the trifluoromethyl analogue (m/z 339 [M+Na]+) may exhibit improved target affinity but lower solubility .
Key Findings :
- The target compound’s methyl group balances lipophilicity and steric demands, making it a versatile scaffold for optimizing kinase inhibitors .
- Chloro and trifluoromethyl derivatives (e.g., ) show stronger enzyme inhibition in preliminary assays but may require formulation adjustments (e.g., salt forms) to address poor solubility .
Biological Activity
(6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- CAS Number : 1020033-68-4
Research indicates that compounds containing the triazolo-pyridine structure often exhibit a range of biological activities through various mechanisms:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition of the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating significant potential as an anticancer agent .
- Modulation of Receptors : The compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs). In vitro studies have shown that certain derivatives enhance receptor activity, suggesting potential applications in neuropharmacology .
Anticancer Activity
Several studies have explored the anticancer properties of triazolo-pyridine derivatives. For instance:
- A study synthesized a series of compounds that were evaluated for their ability to inhibit tumor growth in various cancer cell lines. One compound showed a significant reduction in cell viability at low concentrations .
Neuropharmacological Effects
The modulation of nAChRs has implications for treating neurodegenerative diseases:
- A specific derivative was found to enhance acetylcholine responses in oocytes expressing human α7 nAChRs, indicating potential use in cognitive enhancement therapies .
Case Studies and Research Findings
- Case Study on ALK5 Inhibition :
- Neuroactive Properties :
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, triazolo-pyridine derivatives can be prepared by reacting hydrazine derivatives with substituted pyridines under reflux conditions. Evidence from similar triazolo-pyridine syntheses highlights the use of multi-step approaches, such as:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides.
- Step 2 : Functionalization at the 3-position using reductive amination or nucleophilic substitution .
- Key Characterization Techniques :
- NMR Spectroscopy : To confirm regiochemistry and substitution patterns.
- HPLC/MS : For purity assessment (>95% purity is typical) .
Q. How is the structural stability of this compound assessed under experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy.
- Forced Degradation Studies : Exposure to heat, light, and oxidizing agents (e.g., H₂O₂) to identify degradation products .
Q. What are the standard protocols for evaluating its neuroprotective potential?
- Methodological Answer : Preclinical neuroprotection assays include:
- In Vitro Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂ or rotenone), with cell viability measured via MTT assay.
- In Vivo Models : Rodent models of Parkinson’s disease (e.g., MPTP-induced neurodegeneration), assessing dopamine levels and motor function recovery .
Advanced Research Questions
Q. How can researchers optimize the biological activity of triazolo-pyridine derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance kinase inhibition (e.g., Pim-1 kinase) .
- Bioisosteric Replacements : Replace the methyl group with ethyl or methoxy to modulate lipophilicity and blood-brain barrier permeability.
- Data-Driven Optimization : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Metabolic Stability Differences : Compare half-life in liver microsomes across species (e.g., human vs. murine).
- Off-Target Effects : Use CRISPR-based gene knockout models to confirm target specificity .
Q. What computational strategies are used to predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
- Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase catalytic lysine) .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
